Inhibition of Streptococcal dTDP-L-Rhamnose Biosynthesis Enzymes RmlB, RmlC, and GacA: Fragment Ri03 Versus Structurally Unrelated Inhibitor Chemotypes
In a fragment-based screening campaign targeting Group A Streptococcus (GAS) dTDP-L-rhamnose biosynthesis, 5-(4-chlorophenyl)-2-furoic acid (fragment Ri03) was identified as one of the most potent inhibitory fragments among over 1,000 compounds screened [1]. It inhibited GAS growth with an IC₅₀ of 0.12 mM and demonstrated direct binding to three target enzymes: RmlB (Kd ≈ 0.2 mM), GacA (Kd ≈ 0.3 mM), and RmlC (Kd ≈ 3 mM) as measured by bio-layer interferometry [1][2]. Within the same study, the closest comparator fragment reported, 4,4′-thiodiphenol (Ri06), showed a marginally lower IC₅₀ of 0.11 mM but targeted only RmlB and GacA without RmlC engagement [2]. Other hit fragments such as 2,5-difluorophenylhydrazine (Ri02) showed substantially weaker inhibition at IC₅₀ = 0.27 mM [2]. No other 5-aryl-2-furoic acid analog was reported as active in this assay system, making the 4-chloro derivative the sole furoic acid scaffold validated against this target panel [1].
| Evidence Dimension | Growth inhibition IC₅₀ against Group A Streptococcus (GAS) via dTDP-L-rhamnose pathway enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 0.12 mM; binds RmlB (Kd ~0.2 mM), GacA (Kd ~0.3 mM), RmlC (Kd ~3 mM) |
| Comparator Or Baseline | 4,4′-Thiodiphenol (Ri06): IC₅₀ = 0.11 mM, targets RmlB and GacA only; 2,5-Difluorophenylhydrazine (Ri02): IC₅₀ = 0.27 mM; N-(1-Naphthyl)ethylenediamine (Ri01): IC₅₀ = 0.27 mM |
| Quantified Difference | Ri03 is approximately 2.3-fold more potent than Ri01 and Ri02; uniquely targets all three enzymes (RmlB + RmlC + GacA) versus only two for Ri06 |
| Conditions | GAS growth inhibition assay; bio-layer interferometry (BLI) for direct binding; van der Beek et al., Mol Microbiol 2019 |
Why This Matters
The unique triple-target engagement profile (RmlB/RmlC/GacA) distinguishes this compound from all other fragment hits in the same screen, offering a polypharmacology advantage for anti-streptococcal lead development that no other 5-aryl-2-furoic acid has demonstrated.
- [1] van der Beek SL, Zorzoli A, Çanak E, et al. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification. Mol Microbiol. 2019;111(4):951-964. doi:10.1111/mmi.14197 View Source
- [2] van der Beek SL et al. Table 1: Inhibitor IC₅₀ values. Mol Microbiol. 2019;111(4). PMC6487966. Ri03 = 5-(4-chlorophenyl)-2-furoic acid, IC₅₀ = 0.12 mM. View Source
